molecular formula C22H28O6 B1257877 Rubrisandrin A

Rubrisandrin A

Cat. No. B1257877
M. Wt: 388.5 g/mol
InChI Key: YTAKUZMOQQARQX-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rubrisandrin A is a natural product found in Schisandra arisanensis, Schisandra rubriflora, and Schisandra chinensis with data available.

Scientific Research Applications

Phytochemistry Insights

Rubia cordifolia, a plant from which Rubrisandrin A is derived, contains over 100 compounds, including bicyclic peptides, terpenes, polysaccharides, trace elements, flavonoids, and quinones. Notably, quinones and peptides are the most prevalent components in Rubia cordifolia (Wen et al., 2022).

Pharmacological Activities

Rubia cordifolia and its components, presumably including this compound, exhibit anti-tumor, anti-oxidative, anti-platelet aggregation, and anti-inflammatory effects. However, it's important to note that most studies on these effects are preclinical, and there's a need for more thorough pharmacological and toxicological investigations (Wen et al., 2022).

Botanical, Phytochemical, and Pharmacological Profile of Rubiae Radix et Rhizoma

Botanical Overview

Rubia cordifolia, also known as Rubiae Radix et Rhizoma in Traditional Chinese Medicine, is a climbing perennial herbal plant widely used for medicinal purposes. It's employed to treat conditions like hematemesis, epistaxis, and traumatic bleeding, showcasing its importance in traditional medical systems (Shan et al., 2016).

Phytochemical Constituents

This plant's root and rhizome are rich in a variety of chemical components, including anthraquinones, naphthoquinones, triterpenoids, cyclic hexapeptides, and more. These components contribute to its diverse biological activities and its usage as a pigment and food additive (Shan et al., 2016).

Pharmacological Properties

Rubia cordifolia's pharmacological actions are multifaceted, including anti-oxidation, anti-inflammation, immunomodulation, antitumor effects, impacts on the coagulation-fibrinolysis system, neuroprotection, and more. These effects underline the potential medicinal value of the plant and the need for further research in these areas (Shan et al., 2016).

properties

Molecular Formula

C22H28O6

Molecular Weight

388.5 g/mol

IUPAC Name

(9S,10R)-4,5,15,16-tetramethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-3,14-diol

InChI

InChI=1S/C22H28O6/c1-11-7-13-9-15(23)20(26-4)22(28-6)18(13)17-14(8-12(11)2)10-16(25-3)21(27-5)19(17)24/h9-12,23-24H,7-8H2,1-6H3/t11-,12+/m1/s1

InChI Key

YTAKUZMOQQARQX-NEPJUHHUSA-N

Isomeric SMILES

C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@H]1C)OC)OC)O)OC)OC)O

SMILES

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)O)OC)OC)O

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)O)OC)OC)O

synonyms

rubrisandrin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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